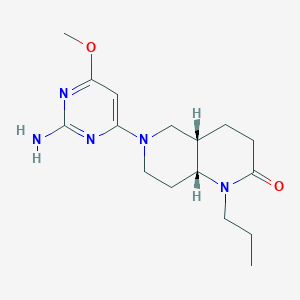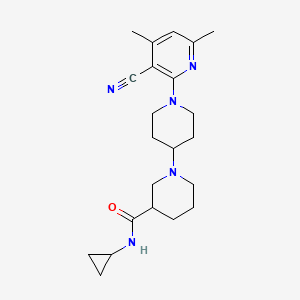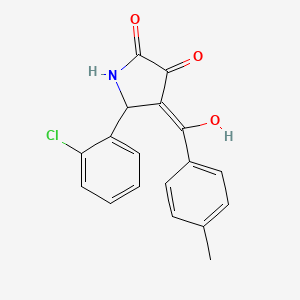![molecular formula C22H25N3OS B5302073 4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE](/img/structure/B5302073.png)
4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a piperazine moiety, and methoxy and methyl substituents on phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. One common route involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole core. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using 4-(4-methoxyphenyl)piperazine as a key reagent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl rings can be oxidized to form corresponding hydroxyl and carboxyl derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Hydroxyl and carboxyl derivatives of the phenyl rings.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the nervous system . This can help alleviate symptoms of neurological disorders like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHOXYPHENYL)PIPERAZINE: Shares the piperazine moiety and methoxyphenyl group but lacks the thiazole ring.
2-(4-METHYLPHENYL)-1,3-THIAZOLE: Contains the thiazole ring and methylphenyl group but lacks the piperazine moiety.
4-(4-BROMOPHENYL)PIPERAZINE: Similar structure but with a bromine substituent instead of a methoxy group.
Uniqueness
4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperazine and thiazole moieties allows for diverse interactions with biological targets, making it a versatile compound for medicinal chemistry research .
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(4-methylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-17-3-5-18(6-4-17)22-23-19(16-27-22)15-24-11-13-25(14-12-24)20-7-9-21(26-2)10-8-20/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMYVZZSAXLBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 4-fluorobenzoate](/img/structure/B5301996.png)
![N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5302010.png)
![7-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5302018.png)
![4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide](/img/structure/B5302021.png)
![3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5302028.png)
METHANONE](/img/structure/B5302032.png)

![3-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-5-[(2,6-difluorophenoxy)methyl]isoxazole](/img/structure/B5302042.png)
![METHYL 3-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5302043.png)
![N-cycloheptyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302047.png)

![N,N'-dimethyl-N-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,2-ethanediamine dihydrochloride](/img/structure/B5302059.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)propanamide](/img/structure/B5302064.png)
